AZ12253801 IGF-1R Potency Comparison: IC50 17 nM vs. GSK1904529A, OSI-906, BMS-536924, NVP-ADW742
AZ12253801 exhibits an IGF-1R IC50 of 17 nmol/L in a cellular proliferation assay using 3T3 mouse fibroblasts transfected with human IGF-1R, demonstrating greater potency than several widely used IGF-1R inhibitors . This IC50 value is 1.6-fold lower (more potent) than GSK1904529A (IC50 27 nM), 2.1-fold lower than OSI-906 (linsitinib, IC50 35 nM), 5.9-fold lower than BMS-536924 (IC50 100 nM), and 10-fold lower than NVP-ADW742 (IC50 0.17 μM/170 nM) when comparing cell-based or cell-free kinase assays for these comparators .
| Evidence Dimension | IGF-1R inhibition potency (IC50) |
|---|---|
| Target Compound Data | AZ12253801: 17 nM (3T3-hIGF-1R cell proliferation assay) |
| Comparator Or Baseline | GSK1904529A: 27 nM (cell-free kinase assay); OSI-906: 35 nM (cell-free kinase assay); BMS-536924: 100 nM (cell-free kinase assay); NVP-ADW742: 170 nM (cell-free kinase assay) |
| Quantified Difference | AZ12253801 is 1.6- to 10-fold more potent than comparators in respective assays |
| Conditions | AZ12253801: 3T3 mouse fibroblasts transfected with human IGF-1R; Comparators: Cell-free kinase assays |
Why This Matters
Higher potency at the primary target enables use of lower compound concentrations in vitro, reducing potential off-target effects and improving signal-to-noise ratios in cell-based signaling studies.
